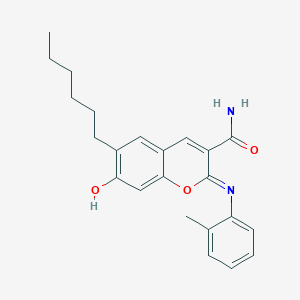

4-iodo-1-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-iodo-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Development

4-iodo-1-phenyl-1H-pyrazol-5-amine and its derivatives have been instrumental in the development of novel heterocyclic compounds, a crucial area in organic synthesis. Research has highlighted the solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showcasing a methodology that is both efficient and environmentally friendly, suitable for large-scale synthesis. This method has been pivotal in constructing a diverse library of these compounds, suggesting their potential in drug discovery (Yu et al., 2013).

Molecular Structure and Spectroscopic Studies

The compound's versatility extends to spectroscopic and theoretical investigations. A study focused on synthesizing new Schiff bases containing azo groups from pyrazole derivatives. The compounds underwent comprehensive characterization using various spectroscopic techniques and theoretical calculations, indicating their potential for further electrochemical and structural analyses (Özkınalı et al., 2018).

Catalysis and Reaction Mechanisms

In the realm of catalysis and reaction mechanisms, this compound derivatives have been utilized to explore novel synthetic routes and catalytic processes. A noteworthy example is the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, representing a significant advancement in aromatic C-H amination. The method showcases a broad scope of aminating reagents and introduces a novel approach to modifying existing drugs, enhancing their potential therapeutic properties (Wu et al., 2014).

Nonlinear Optical Properties and Material Science

Moreover, the compound has contributed to material science, particularly in studying nonlinear optical properties. Research involving the synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its considerable nonlinear optical properties, backed by comprehensive spectroscopic characterization and theoretical calculations. The study's findings demonstrate the compound's potential application in the field of optoelectronics and photonics (Tamer et al., 2016).

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-iodo-1-phenyl-1H-pyrazol-5-amine with its targets remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .

properties

IUPAC Name |

4-iodo-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTHQDFYHPOPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)